molecular formula C11H12N2O3 B13504799 Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate

Cat. No.: B13504799
M. Wt: 220.22 g/mol
InChI Key: LVCZMCNMVJSFAF-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by its unique structure, which includes a quinoxaline ring system fused with a tetrahydroquinoxaline moiety. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-nitroaniline with diethyl oxalate to form a quinoxaline intermediate, which is then reduced and esterified to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally benign is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinoxaline and tetrahydroquinoxaline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate exerts its effects is primarily through its interaction with biological molecules. It can bind to specific enzymes and receptors, modulating their activity. The molecular targets and pathways involved include inhibition of microbial enzymes and interference with cancer cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-oxobutanoate
  • Methyl 2-oxo-2H-pyran-3-carboxylate
  • Cyclopropanecarboxylic acid derivatives

Uniqueness

Methyl 2-methyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylate is unique due to its specific quinoxaline-tetrahydroquinoxaline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 2-methyl-3-oxo-2,4-dihydro-1H-quinoxaline-6-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-6-10(14)13-9-5-7(11(15)16-2)3-4-8(9)12-6/h3-6,12H,1-2H3,(H,13,14)

InChI Key

LVCZMCNMVJSFAF-UHFFFAOYSA-N

Canonical SMILES

CC1C(=O)NC2=C(N1)C=CC(=C2)C(=O)OC

Origin of Product

United States

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